molecular formula C14H19Cl2N3O2 B11955486 1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea

1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea

Cat. No.: B11955486
M. Wt: 332.2 g/mol
InChI Key: VJYGBFZSFOEKNA-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a dichlorophenyl group and a morpholinopropyl group attached to a urea backbone. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea typically involves the reaction of 3,4-dichloroaniline with 3-(morpholin-4-yl)propyl isocyanate. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea involves its interaction with specific molecular targets and pathways. The dichlorophenyl group and morpholinopropyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea can be compared with other similar compounds, such as:

    1-(3,4-Dichlorophenyl)-3-(2-morpholinoethyl)urea: This compound has a similar structure but with a shorter morpholinoethyl group.

    1-(3,4-Dichlorophenyl)-3-(4-morpholinobutyl)urea: This compound has a longer morpholinobutyl group, which may affect its chemical and biological properties.

Properties

Molecular Formula

C14H19Cl2N3O2

Molecular Weight

332.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-(3-morpholin-4-ylpropyl)urea

InChI

InChI=1S/C14H19Cl2N3O2/c15-12-3-2-11(10-13(12)16)18-14(20)17-4-1-5-19-6-8-21-9-7-19/h2-3,10H,1,4-9H2,(H2,17,18,20)

InChI Key

VJYGBFZSFOEKNA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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